molecular formula C23H18N2O5S B11060051 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B11060051
M. Wt: 434.5 g/mol
InChI Key: OAOJRDPTLMCJFA-UHFFFAOYSA-N
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Description

N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE is a complex organic compound that features both benzofuran and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and indole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including anticancer, antiviral, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE is unique due to the combination of benzofuran and indole moieties within a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C23H18N2O5S/c1-12(26)21-13(2)30-19-9-7-14(11-17(19)21)24-31(28,29)20-10-8-18-22-15(20)5-4-6-16(22)23(27)25(18)3/h4-11,24H,1-3H3

InChI Key

OAOJRDPTLMCJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C)C(=O)C

Origin of Product

United States

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